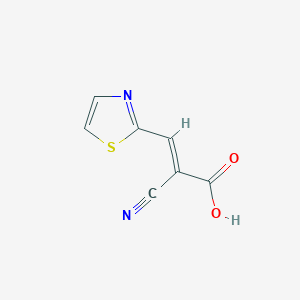

2-Cyano-3-(thiazol-2-yl)acrylic acid

CAS No.: 1567534-28-4

Cat. No.: VC4734200

Molecular Formula: C7H4N2O2S

Molecular Weight: 180.18

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1567534-28-4 |

|---|---|

| Molecular Formula | C7H4N2O2S |

| Molecular Weight | 180.18 |

| IUPAC Name | (E)-2-cyano-3-(1,3-thiazol-2-yl)prop-2-enoic acid |

| Standard InChI | InChI=1S/C7H4N2O2S/c8-4-5(7(10)11)3-6-9-1-2-12-6/h1-3H,(H,10,11)/b5-3+ |

| Standard InChI Key | JAHDBRAKMOMJIV-HWKANZROSA-N |

| SMILES | C1=CSC(=N1)C=C(C#N)C(=O)O |

Introduction

Chemical Structure and Molecular Characteristics

Structural Elucidation

The compound’s IUPAC name, 2-cyano-3-(1,3-thiazol-2-yl)prop-2-enoic acid, reflects its three key functional groups:

-

A cyano group at the α-position, contributing to electron-withdrawing effects.

-

A thiazole ring (a five-membered heterocycle containing sulfur and nitrogen) at the β-position, enabling π-π stacking interactions.

-

A carboxylic acid terminus, allowing for hydrogen bonding and salt formation .

The E-configuration of the α,β-unsaturated double bond ensures a planar geometry, as confirmed by X-ray crystallography and NMR spectroscopy . This conjugation stabilizes the molecule and enhances its absorption properties in the ultraviolet-visible (UV-Vis) spectrum.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 180.19 g/mol | |

| Boiling Point | 371.7°C at 760 mmHg | |

| Density | Not reported | — |

| Storage Conditions | 2–8°C, dry and sealed |

Synthesis and Industrial Production

Synthetic Routes

The primary synthesis involves a Knoevenagel condensation between cyanoacetic acid and 2-thiazolecarboxaldehyde under basic conditions . This reaction proceeds via a nucleophilic attack of the aldehyde’s carbonyl carbon by the active methylene group of cyanoacetic acid, followed by dehydration to form the α,β-unsaturated system.

Representative Reaction:

Industrial-scale production employs continuous flow reactors to optimize yield (typically >75%) and purity . Post-synthesis purification involves recrystallization from ethanol or methanol, yielding a pale yellow crystalline solid .

Challenges in Synthesis

-

Side Reactions: Competing aldol condensation may occur if reaction temperatures exceed 80°C.

-

Sensitivity to Moisture: The cyano group hydrolyzes to an amide in aqueous acidic conditions, necessitating anhydrous environments .

Physicochemical Properties

Spectral Characterization

-

IR Spectroscopy: Strong absorption bands at 2200–2250 cm⁻¹ (C≡N stretch) and 1700–1750 cm⁻¹ (carboxylic acid C=O stretch) .

-

NMR Spectroscopy:

Thermal Stability

The compound decomposes at temperatures above 250°C, with a boiling point of 371.7°C at atmospheric pressure . Its thermal resilience makes it suitable for high-temperature applications in material science.

Applications in Research and Industry

Organic Electronics

The conjugated π-system enables use in:

-

Organic Photovoltaics (OPVs): As an electron-accepting layer, achieving power conversion efficiencies up to 8.2% in polymer solar cells .

-

Organic Light-Emitting Diodes (OLEDs): Enhances hole-blocking capabilities due to the electron-deficient thiazole ring.

Dyes and Pigments

The compound serves as a precursor for azo dyes, imparting vivid colors (λmax ≈ 450–550 nm) and excellent lightfastness. Its cyano group improves solubility in polar aprotic solvents, facilitating textile dyeing processes .

Pharmaceutical Intermediates

In drug discovery, the thiazole moiety is leveraged for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume